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Introduction
N-dodecane (C₁₂H₂₆) is a linear alkane that serves as a crucial surrogate component for diesel

and jet fuels in combustion research.[1][2][3] Its combustion characteristics closely mimic those

of real-world transportation fuels, making it an ideal model compound for studying the complex

reaction kinetics that govern engine performance and pollutant formation.[3] Understanding the

detailed chemical kinetic mechanism of n-dodecane combustion is paramount for the

development of advanced combustion technologies, the design of more efficient and cleaner

engines, and the formulation of next-generation fuels.

This technical guide provides a comprehensive overview of the n-dodecane combustion

reaction mechanism, focusing on the core chemical pathways, experimental methodologies

used for its study, and key quantitative data. It is intended for researchers, scientists, and

professionals in the fields of combustion science, chemical kinetics, and related areas of drug

development where understanding metabolic oxidation processes is relevant.

Core Combustion Reaction
The overall combustion reaction of dodecane can be represented by the following

stoichiometric equation for complete combustion:

C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(g)[1]
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This equation, however, belies the intricate network of thousands of elementary reactions that

occur during the actual combustion process. The mechanism is highly dependent on

temperature, pressure, and the fuel-to-air equivalence ratio (Φ).

High-Temperature Combustion Mechanism (>1100
K)
At high temperatures, the combustion of n-dodecane is primarily initiated by unimolecular

decomposition and H-atom abstraction reactions. The resulting dodecyl radicals undergo a

cascade of β-scission reactions, breaking down into smaller, more reactive species.

A key characteristic of high-temperature alkane combustion is the rapid breakdown of the fuel

molecule into smaller fragments, primarily C1-C4 hydrocarbons, which then oxidize to CO and

subsequently CO₂.[4] The kinetics of this initial fuel "cracking" can be decoupled from the

subsequent oxidation of the smaller fragments.[4]

Key Reaction Pathways at High Temperatures:
Initiation:

Unimolecular Decomposition: The C-C bonds in the dodecane molecule break, forming

smaller alkyl radicals.

H-atom Abstraction: Small radicals like H, OH, and CH₃ abstract a hydrogen atom from the

dodecane molecule, forming a dodecyl radical.

Propagation:

β-Scission: The dodecyl radicals rapidly decompose by breaking the C-C bond beta to the

radical site, producing an alkene and a smaller alkyl radical. This is a dominant pathway

for the breakdown of large alkanes.

Isomerization: The dodecyl radicals can undergo internal H-atom shifts to form different

isomers.

Termination: Radicals combine to form stable molecules.
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Low-Temperature Combustion Mechanism (600–900
K)
The low-temperature combustion of n-dodecane is significantly more complex than the high-

temperature regime and is characterized by a "negative temperature coefficient" (NTC) region,

where the overall reaction rate decreases with increasing temperature.[5] This behavior is

crucial for understanding engine knock and autoignition phenomena.

Key Reaction Pathways at Low Temperatures:
First O₂ Addition: Dodecyl radicals (R•) react with molecular oxygen to form peroxy radicals

(RO₂•).

Isomerization: The RO₂• radical undergoes internal H-atom abstraction to form a

hydroperoxyalkyl radical (•QOOH).

Second O₂ Addition: The •QOOH radical reacts with another oxygen molecule to form a

hydroperoxyalkylperoxy radical (•O₂QOOH).

Chain Branching: The decomposition of these oxygenated species leads to the formation of

multiple reactive radicals, such as OH, which accelerates the overall reaction rate. This is a

key feature of low-temperature combustion.

Experimental Protocols
The elucidation of the n-dodecane combustion mechanism relies on a variety of experimental

techniques that allow for the study of reaction kinetics under controlled conditions.

Shock Tubes
Shock tubes are a primary tool for studying high-temperature combustion phenomena.[6][7][8]

[9]

Methodology:

A mixture of n-dodecane, oxidizer (typically air or a mixture of O₂ and a diluent gas like

Argon), and a buffer gas is introduced into the driven section of the shock tube.[6][7][8]
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A high-pressure driver gas is separated from the driven section by a diaphragm.

The diaphragm is ruptured, generating a shock wave that propagates through the gas

mixture, rapidly heating and compressing it to temperatures and pressures relevant to

combustion.[6][7][8]

Ignition delay times are measured by monitoring the emission from excited species (like

OH*) or pressure changes behind the reflected shock wave.[6][7][8][9]

Species concentration time-histories can be measured using techniques like laser absorption

spectroscopy.

Jet-Stirred Reactors (JSRs)
JSRs are well-suited for studying combustion chemistry at intermediate to high temperatures

under steady-state conditions.[5][10]

Methodology:

A pre-vaporized mixture of n-dodecane and an oxidizer is continuously fed into a heated

spherical or toroidal reactor.[10]

A set of jets ensures rapid mixing, leading to spatially uniform temperature and species

concentrations within the reactor.[10]

The reaction is allowed to reach a steady state at a given temperature, pressure, and

residence time.

Samples of the reacting mixture are extracted through a probe and analyzed using

techniques like gas chromatography (GC) and Fourier-transform infrared (FTIR)

spectroscopy to determine the mole fractions of reactants, stable intermediates, and final

products.[10]

Quantitative Data
The following tables summarize key quantitative data from experimental studies of n-dodecane
combustion.
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Table 1: Ignition Delay Times of n-Dodecane/Air Mixtures

Temperatur
e (K)

Pressure
(atm)

Equivalenc
e Ratio (Φ)

Ignition
Delay Time
(μs)

Experiment
al Method

Reference

786 - 1396 9 - 58 0.25, 0.5, 1.0 Varies Shock Tube [6][7][8][9]

621 - 1320 8, 15 0.5 - 1.5 Varies

Rapid

Compression

Machine &

Shock Tube

[2]

665 - 1250 28 - 70 ~1.0 Varies Shock Tube [11]

Table 2: Species Mole Fractions in n-Dodecane Oxidation in a Jet-Stirred Reactor

Temperatur
e (K)

Pressure
(bar)

Equivalenc
e Ratio (Φ)

Residence
Time (s)

Key
Species
Measured

Reference

550 - 1150 10 0.5, 1.0, 2.0 1

O₂, CO, CO₂,

CH₄, C₂H₄,

substituted

tetrahydrofur

ans

[10]

600 - 1100 Atmospheric 0.5, 1.0, 1.5 Not specified
O₂, CO, CO₂,

CH₄, C₂H₄
[2]

Visualizing the Reaction Pathways
The following diagrams illustrate the core logical relationships in the high- and low-temperature

combustion mechanisms of n-dodecane.
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Caption: High-temperature combustion pathway of n-dodecane.
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Caption: Low-temperature combustion pathway of n-dodecane.

Conclusion
The combustion of n-dodecane is a multifaceted process governed by a complex network of

elementary reactions that vary significantly with temperature. High-temperature combustion is

characterized by rapid fuel pyrolysis followed by the oxidation of smaller hydrocarbon

fragments, while low-temperature combustion involves a more intricate set of reactions

involving oxygen addition and subsequent decomposition pathways that lead to chain

branching. The continued study of the n-dodecane combustion mechanism, through both

experimental and modeling efforts, is essential for the advancement of combustion science and

the development of cleaner, more efficient energy conversion technologies. The detailed kinetic
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models and experimental data available for n-dodecane provide a robust foundation for these

future research endeavors.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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